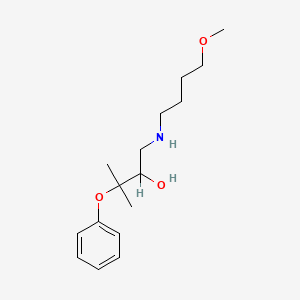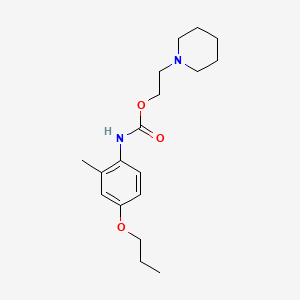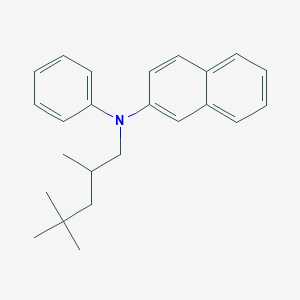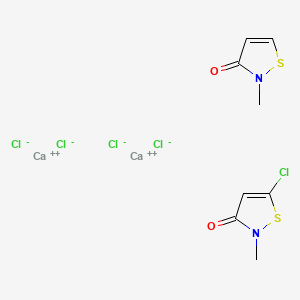![molecular formula C16H30Cl2N2O B13764443 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride CAS No. 59177-68-3](/img/structure/B13764443.png)
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, combined with a piperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the adamantane core is replaced by the piperazine group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions where one of the nitrogen atoms is replaced by another group, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of dehydroxylated adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the adamantane core provides stability and rigidity to the molecule. This combination allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Uniqueness
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it distinct from other piperazine derivatives that lack this structural feature. The combination of the adamantane core with the piperazine moiety also enhances its potential pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
59177-68-3 |
|---|---|
Molecular Formula |
C16H30Cl2N2O |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]adamantan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-17-2-4-18(5-3-17)11-16-9-12-6-13(10-16)8-14(7-12)15(16)19;;/h12-15,19H,2-11H2,1H3;2*1H |
InChI Key |
AHNJRVQNALCMNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


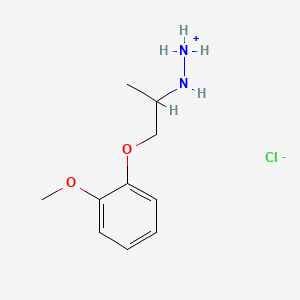
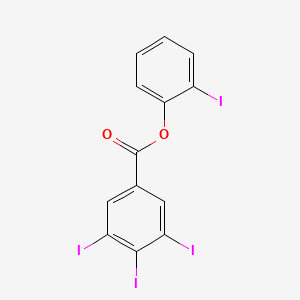
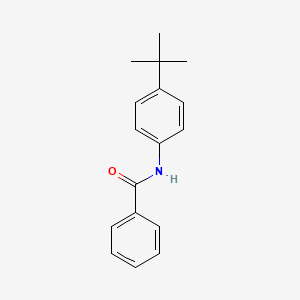
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)

